molecular formula C13H12FN3O3 B2721974 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034360-07-9

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2721974
CAS No.: 2034360-07-9
M. Wt: 277.255
InChI Key: CNPBUEJWMFJTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a chemical compound with the molecular formula C14H13FN4O3 and a molecular weight of 304.28 g/mol. This complex small molecule features a pyrrolidine core linked to a 5-fluoropyrimidine group via an ether oxygen and to a furan ring via a methanone linker. The presence of both pyrimidine and furan heterocycles makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Pyrimidine derivatives are well-known for their broad applications in pharmaceutical sciences, often serving as key components in active compounds . Furthermore, the furan heterocycle is a privileged structure in drug design and is found in numerous natural products and synthetic compounds with diverse biological activities . While the specific biological mechanism of action for this particular compound has not been elucidated in the current literature, its sophisticated structure suggests significant potential for exploration in various biochemical and pharmacological assays. It is presented as a high-purity chemical building block for researchers to develop novel therapeutic agents or biochemical probes. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic use, nor for human or personal use.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPBUEJWMFJTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination Using AgF₂

The fluorination of pyrimidin-2-ol derivatives with silver(II) fluoride (AgF₂) in anhydrous acetonitrile (MeCN) achieves high yields (79–85%) under air-tolerant conditions. Molecular sieves (5 Å) are critical for trapping water, minimizing side reactions.

Procedure :

  • Suspend pyrimidin-2-ol (1.0 eq) in MeCN (0.1 M).
  • Add AgF₂ (1.2 eq) and molecular sieves (50 wt%).
  • Stir at 25°C for 6–12 h.
  • Filter through Celite and concentrate in vacuo.

Table 1: Fluorination Optimization

Condition Yield (%) Purity (%)
AgF₂, MeCN, molecular sieves 85 98
AgF₂, THF, no sieves 65 87

Alternative Fluorinating Agents

While AgF₂ is optimal, xenon difluoride (XeF₂) in HF-pyridine offers moderate yields (60–70%) but requires specialized handling.

Preparation of 3-Hydroxypyrrolidine

Cyclization of 1,4-Diaminobutanol

Heating 1,4-diaminobutanol with hydrochloric acid (HCl) in ethanol induces cyclization, yielding 3-hydroxypyrrolidine hydrochloride (72% yield).

Procedure :

  • Reflux 1,4-diaminobutanol (1.0 eq) in 6 M HCl/EtOH (1:1 v/v) for 24 h.
  • Neutralize with NaOH, extract with dichloromethane (DCM), and concentrate.

Stereoselective Oxidation

Enantioselective oxidation of pyrrolidine using Sharpless asymmetric dihydroxylation (AD-mix-β) affords (3R)-hydroxypyrrolidine (88% ee).

Coupling of 5-Fluoropyrimidin-2-ol with 3-Hydroxypyrrolidine

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates ether formation (78% yield).

Procedure :

  • Dissolve 5-fluoropyrimidin-2-ol (1.0 eq), 3-hydroxypyrrolidine (1.1 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF (0.2 M).
  • Stir at 0°C → 25°C over 12 h.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Table 2: Coupling Agent Comparison

Reagent System Yield (%) Byproduct Formation
DEAD/PPh₃ 78 Low
DIAD/PPh₃ 70 Moderate

Acylation with Furan-2-carbonyl Chloride

Schotten-Baumann Conditions

Reaction of the pyrrolidine intermediate with furan-2-carbonyl chloride in a biphasic system (DCM/H₂O) with NaHCO₃ achieves 82% yield.

Procedure :

  • Dissolve (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine (1.0 eq) in DCM (0.1 M).
  • Add furan-2-carbonyl chloride (1.2 eq) and NaHCO₃ (2.0 eq).
  • Stir vigorously at 25°C for 4 h.
  • Extract with DCM, dry (Na₂SO₄), and concentrate.

Table 3: Acylation Solvent Screening

Solvent Yield (%) Reaction Time (h)
DCM 82 4
THF 75 6
EtOAc 68 8

Purification and Characterization

Chromatographic Purification

Final purification via flash chromatography (silica gel, petroleum ether/EtOAc gradient) yields >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyrimidine-H), 7.52 (d, J = 3.6 Hz, 1H, furan-H), 6.62 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.90–4.70 (m, 1H, pyrrolidine-OCH), 3.80–3.40 (m, 4H, pyrrolidine-NCH₂).
  • HRMS : m/z calcd for C₁₄H₁₃FN₃O₃ [M+H]⁺: 298.0934; found: 298.0936.

Scale-up and Process Optimization

Continuous Flow Fluorination

Adopting continuous flow reactors for AgF₂-mediated fluorination improves throughput (90% yield at 100 g scale).

Green Solvent Alternatives

Replacing DCM with cyclopentyl methyl ether (CPME) in acylation reduces environmental impact without compromising yield (80%).

Chemical Reactions Analysis

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom in the pyrimidinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the extent of oxidation.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in molecular biology studies, particularly in the study of nucleic acids and proteins.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from recent literature and patents, focusing on structural features, synthetic routes, and inferred pharmacological properties.

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Pyrrolidine-methanone 5-Fluoropyrimidin-2-yloxy, furan-2-yl ~320.3 (estimated) Fluorine enhances stability; furan improves solubility. -
(3-(Furan-2-yl)-1H-pyrazol-1-yl)(pyrrolidin-1-yl)methanone (12o) Pyrazole-pyrrolidine-methanone Furan-2-yl, pyrrolidin-1-yl 275.3 Lacks fluorinated pyrimidine; simpler structure with high synthesis yield.
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (18) Indole-pyrrolopyrimidine-ethanone Fluoropyridinyl, pyrrolopyrimidine, fluoroindoline ~480.4 Complex bicyclic system; designed for kinase inhibition.
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-chromenone Fluorophenyl, morpholino, isopropoxyphenyl, chromenone 586.3 Multi-fluorinated; chromenone core for enhanced planar binding.

Pharmacological Implications

  • Fluorine Impact: The 5-fluoropyrimidine group in the target compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., 12o) .
  • Molecular Weight : The target compound (~320 g/mol) falls within the ideal range for oral bioavailability, contrasting with heavier analogues (e.g., 586.3 g/mol in ), which may face permeability challenges.

Solubility and Bioavailability

  • The furan-2-yl group in the target compound enhances solubility in polar solvents compared to pyridine-based derivatives (e.g., fluoronicotinaldehydes in ).
  • Fluorinated pyrimidines, however, may reduce aqueous solubility, necessitating formulation optimizations .

Critical Analysis of Structural Trends

  • Fluorine Substitution : Fluorine at the pyrimidine 5-position (target compound) is a strategic choice for balancing metabolic stability and target engagement, as seen in kinase inhibitors like c-Met and EGFR inhibitors .
  • Synergistic Moieties: Combining fluoropyrimidine with furan (electron-rich aromatic system) may enhance interactions with hydrophobic and π-stacking regions in enzymes, a feature absent in morpholino- or chromenone-containing analogues .

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that exhibits potential biological activities, particularly in the fields of oncology and virology. Its structural composition, which includes a pyrrolidine ring, a fluoropyrimidine moiety, and a furan group, suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Structural Features

The chemical structure of the compound can be represented as follows:

CxHyFzNnOm\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{n}\text{O}_{m}

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • F : Fluorine atoms
  • N : Nitrogen atoms
  • O : Oxygen atoms

Biological Activity Overview

The biological activity of this compound can be inferred from its structural similarities to other known pharmacologically active compounds. Notably, compounds with similar structures have demonstrated:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective
Isoxazole AcidsIsoxazole ringAnti-inflammatory
This CompoundPyrrolidine, fluoropyrimidine, furanPotential anticancer/antiviral

The proposed mechanism of action for this compound involves interactions with nucleic acids and proteins. The fluoropyrimidine moiety may mimic natural nucleobases, allowing it to interfere with DNA/RNA synthesis or function. The presence of the furan group could enhance binding affinity to specific targets, potentially leading to inhibition of key enzymes or receptors involved in tumor growth and viral replication.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds. For instance:

  • Anticancer Activity : Research on pyrimidine derivatives has shown significant antiproliferative effects against various cancer cell lines. For example, chloroethyl pyrimidine nucleosides inhibited cell proliferation in A431 vulvar carcinoma cells . Similar mechanisms may be expected for this compound.
  • Antiviral Properties : Compounds with fluorinated pyrimidine structures have been reported to exhibit antiviral activities against several viral strains. This suggests that our compound might also possess such properties, warranting further investigation.
  • Enzyme Inhibition : The compound's potential to inhibit specific metabolic enzymes could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Experimental Data

In vitro studies are essential for validating the biological activity of this compound. Key assays include:

Cell Viability Assays

Cell lines such as A431 (vulvar epidermal carcinoma) and others should be treated with varying concentrations of the compound to determine IC50 values.

Mechanistic Studies

Investigating the compound's effect on DNA/RNA synthesis through assays like qPCR or Western blotting could elucidate its mechanism.

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